[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate
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Description
“[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . The compound has a molecular weight of 224.28 .
Synthesis Analysis
The synthesis of esters like “[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” can be achieved through the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . This is known as Fischer esterification . The reaction reaches equilibrium after a few hours of refluxing . The position of the equilibrium can be shifted by adding more of the acid or of the alcohol, depending on cost or availability .Molecular Structure Analysis
The molecular formula of “[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” is C11H12O3S . The InChI code is 1S/C11H12O3S/c12-11(9-4-2-1-3-5-9)14-8-10-13-6-7-15-10/h1-5,10H,6-8H2/t10-/m1/s1 .Chemical Reactions Analysis
Esters like “[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” can undergo a variety of reactions. For example, they can be reduced to alcohols using reducing agents . They can also react with Grignard reagents to produce tertiary alcohols .Physical And Chemical Properties Analysis
“[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate” is a liquid . It has a molecular weight of 224.28 .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(2R)-5-methoxy-1,3-oxathiolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-14-10-8-17-11(16-10)7-15-12(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10?,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKDHPIQHWRJFP-RRKGBCIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CSC(O1)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196467 |
Source
|
Record name | 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
528567-33-1 |
Source
|
Record name | 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528567-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901196467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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